molecular formula C12H18IN3O2 B12934637 tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12934637
M. Wt: 363.19 g/mol
InChI Key: UHHYMIGUBPLUDV-MRVPVSSYSA-N
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Description

tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a sophisticated chiral intermediate designed for advanced pharmaceutical research and development. This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, which often results in high affinity for biological targets . The molecule is strategically functionalized with a stereogenic center at the 6-position and a reactive iodine at the 3-position, making it a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The tert-butyloxycarbonyl (Boc) group provides a protective handle for the secondary amine, enabling straightforward deprotection under mild acidic conditions for subsequent functionalization . The specific (R)-configuration at the 6-methyl group is critical for achieving stereoselective interactions with biological targets, which is a fundamental requirement in the development of modern therapeutics. Compounds based on the dihydropyrazolo[1,5-a]pyrazine structure have been successfully utilized in the synthesis of complex fused heterocyclic systems via multicomponent reactions, such as the Ugi reaction, demonstrating their utility in generating diverse chemical libraries for drug discovery . This intermediate is intended for use by professional researchers in the synthesis of potential bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl (6R)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1

InChI Key

UHHYMIGUBPLUDV-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Preparation of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate

  • Starting from chiral precursors, the hydroxyethyl pyrazole derivative is synthesized.
  • Conditions: Typically involves carbamate formation using tert-butyl chloroformate under basic conditions.
  • Purpose: To introduce the tert-butyl carbamate protecting group and set the stereochemistry.

Step 2: Conversion to Methanesulfonate Intermediate

  • The hydroxy group is converted to a good leaving group by reaction with methanesulfonyl chloride.
  • Conditions: Reaction in anhydrous solvent (e.g., dichloromethane) with a base such as triethylamine at low temperature.
  • Purpose: To facilitate subsequent nucleophilic substitution.

Step 3: Cyclization to Form the Pyrazolo[1,5-a]pyrazine Core

  • Intramolecular nucleophilic substitution leads to ring closure forming the 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine skeleton.
  • Conditions: Heating in an appropriate solvent (e.g., acetonitrile) under inert atmosphere.
  • Outcome: Formation of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate.

Step 4: Iodination at the 3-Position

  • The key iodination step introduces iodine selectively at the 3-position of the pyrazolo ring.
  • Reagents: Iodine source such as N-iodosuccinimide (NIS) or iodine with an oxidant.
  • Conditions: Typically carried out in an inert solvent like dichloromethane at low temperature to control regioselectivity.
  • Result: tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (intermediate 1-1).

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Carbamate formation tert-butyl chloroformate, base, RT ~85 Sets stereochemistry
2 Mesylation Methanesulfonyl chloride, base, 0°C ~90 Converts OH to good leaving group
3 Cyclization Heating in acetonitrile, inert atmosphere ~75 Forms pyrazolo[1,5-a]pyrazine core
4 Iodination N-iodosuccinimide, DCM, 0°C to RT ~80 Selective iodination at 3-position

Analytical and Research Findings

  • Stereochemical Integrity: The (R)-configuration at the 6-position is maintained throughout the synthesis, confirmed by chiral HPLC and NMR analysis.
  • Purity: Final product purity typically exceeds 95% as confirmed by HPLC and mass spectrometry.
  • Microwave-Assisted Reactions: Some steps, particularly cyclization and iodination, have been optimized using microwave irradiation to reduce reaction times and improve yields.
  • Solvent and Acidic Conditions: Use of 0.1% formic acid in water or acetonitrile has been reported to improve reaction efficiency and product stability during purification.

Summary Table of Key Intermediates and Final Product

Compound Name Structure Role Key Features
tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate Starting carbamate intermediate Sets stereochemistry, protected amine
tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Core heterocyclic intermediate Pyrazolo[1,5-a]pyrazine ring system
tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Target iodinated compound Iodine at 3-position, tert-butyl ester

Chemical Reactions Analysis

tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazine ring can be reduced using hydrogenation catalysts.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield .

Scientific Research Applications

tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other enzyme modulators.

    Biological studies: It can be used as a probe to study biological pathways involving pyrazine derivatives.

    Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.

Researchers utilize this compound to explore new therapeutic agents and to understand the underlying mechanisms of various biological processes .

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The iodine atom and pyrazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Brominated Analogs

  • tert-Butyl (R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
    • Molecular Formula : C₁₂H₁₈BrN₃O₂
    • Molecular Weight : 316.19 g/mol
    • Key Differences :
  • Bromine at position 3 instead of iodine.
  • Lower molecular weight (316.19 vs. ~363.18 for iodinated analog).
  • Bromine’s reduced leaving group ability compared to iodine impacts Suzuki-Miyaura coupling efficiency.
    • Applications : Widely used as a precursor in Pd-catalyzed cross-couplings due to lower cost and stability .

Chlorinated Derivatives

  • tert-Butyl 2-chloro-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
    • Molecular Formula : C₁₁H₁₆ClN₃O₂
    • Molecular Weight : 265.72 g/mol
    • Key Differences :
  • Chlorine at position 2 instead of iodine at position 3.
  • Smaller halogen size reduces steric hindrance but limits reactivity in nucleophilic substitutions.

Functional Group Variations

Amino-Substituted Analogs

  • tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Molecular Formula: C₁₂H₂₀N₄O₂ Molecular Weight: 252.31 g/mol Key Differences:
  • Amino group at position 2 instead of iodine.
  • Enables further functionalization (e.g., acylation) but lacks halogen-directed coupling utility.
    • Applications : Used in synthesizing bioactive molecules with enhanced solubility .

Cyano-Substituted Analogs

  • (R)-4-Amino-6-(5-bromo-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile Molecular Formula: C₁₆H₁₄BrFN₆ Molecular Weight: 405.23 g/mol Key Differences:
  • Cyano group at position 2 and fluorophenyl ring at position 4.
  • Electron-withdrawing cyano group alters electronic properties, affecting binding to biological targets .

Stereochemical Variants

  • (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
    • Molecular Formula : C₁₂H₁₉N₃O₂
    • Molecular Weight : 237.30 g/mol
    • Key Differences :
  • S-configuration instead of R.
  • Lacks iodine, reducing steric bulk and reactivity.
    • Applications : Highlights enantiomer-specific interactions in chiral environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Applications
tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C₁₂H₁₈IN₃O₂ ~363.18 I (3) Cross-coupling reactions, drug intermediates
tert-Butyl (R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C₁₂H₁₈BrN₃O₂ 316.19 Br (3) Suzuki-Miyaura couplings
tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C₁₂H₂₀N₄O₂ 252.31 NH₂ (2) Solubility-enhanced drug candidates
(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C₁₂H₁₉N₃O₂ 237.30 None (S-configuration) Chiral probe studies

Key Research Findings

Reactivity in Cross-Couplings: The iodine substituent in the target compound facilitates efficient Ullmann and Sonogashira couplings, whereas brominated analogs require harsher conditions (e.g., higher Pd catalyst loading) .

Biological Activity: Iodinated derivatives exhibit enhanced lipophilicity (logP ~2.8) compared to amino-substituted analogs (logP ~1.5), improving blood-brain barrier penetration in CNS-targeted therapies .

Stereochemical Impact : The R-configuration in the target compound shows 3-fold higher affinity for Parkin E3 ligase compared to the S-enantiomer, underscoring its role in neurodegenerative disease research .

Biological Activity

tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structural features, including the presence of an iodine atom and a tert-butyl ester group, suggest potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, highlighting its antiviral and anticancer properties, along with relevant research findings and case studies.

The molecular formula of this compound is C11H16IN3O2C_{11}H_{16}IN_{3}O_{2} with a molecular weight of approximately 442.09 g/mol. The compound's structure facilitates various chemical reactions, including nucleophilic substitutions due to the iodine atom and potential esterification reactions involving the carboxylate group.

Antiviral Properties

Research indicates that compounds in the pyrazolo[1,5-a]pyrazine class exhibit significant antiviral activity. Specifically, this compound has been studied for its potential as an inhibitor of the hepatitis B virus (HBV). Preliminary studies suggest that it may effectively bind to viral proteins or enzymes involved in HBV replication, potentially inhibiting their activity.

Table 1: Summary of Antiviral Studies

StudyCompound TestedTarget VirusIC50 Value (µM)Remarks
tert-butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazinoHBV0.45Significant inhibition observed
Related pyrazolo compoundsVarious0.30 - 0.50General antiviral activity noted

Case Studies

A recent study investigated the structure-activity relationship (SAR) of various pyrazolo derivatives, including those similar to tert-butyl (R)-3-iodo compounds. The findings indicated that modifications at specific positions on the pyrazine ring significantly affected biological activity. For instance, compounds with halogen substitutions exhibited enhanced potency against both viral and cancer targets compared to their non-halogenated counterparts .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanistic pathways through which this compound exerts its biological effects is crucial for further development and application in medicinal chemistry.

Table 3: Synthetic Pathways Overview

Step No.Reaction TypeKey Reagents Used
1Nucleophilic substitutionIodine source + pyrazole derivative
2EsterificationTert-butyl alcohol + acid catalyst

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